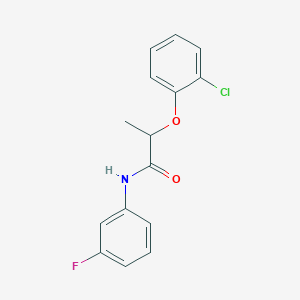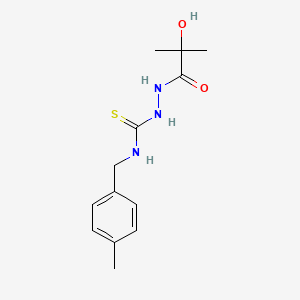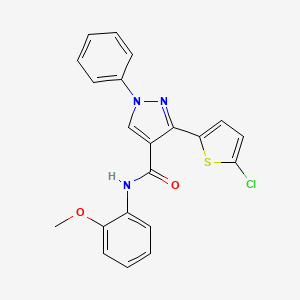
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide
Overview
Description
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of amides and has been used in various studies due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may contribute to its anti-inflammatory, analgesic, and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to decrease the expression of COX-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, this compound has been found to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide in lab experiments is its unique properties, which make it a potential candidate for the treatment of various disorders. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other compounds. However, one limitation of this compound is its limited solubility in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for the use of 2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide in scientific research. One potential area of study is its use in the treatment of neurodegenerative disorders such as Alzheimer's disease. This compound has been shown to have neuroprotective effects, and more research is needed to determine its potential use in the treatment of these disorders. Additionally, this compound may have potential applications in the treatment of pain and inflammation-related disorders, as well as epilepsy. Further studies are needed to fully understand the potential of this compound in these areas.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide has been used in various scientific research studies due to its unique properties. It has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy. Additionally, this compound has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10(20-14-8-3-2-7-13(14)16)15(19)18-12-6-4-5-11(17)9-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIJPDUUHJFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4771562.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
![2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4771584.png)
![3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4771598.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4771606.png)
![4-{[4-(3-{[(2-hydroxyethyl)amino]sulfonyl}-4-methylphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B4771612.png)

![ethyl 2-[(ethoxyacetyl)amino]benzoate](/img/structure/B4771618.png)

![4-(4-chloro-3-methylphenoxy)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B4771641.png)
![6,7-dimethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-oxatricyclo[4.3.0.0~3,7~]nonane-3-carboxamide](/img/structure/B4771648.png)
![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4771657.png)
